![molecular formula C30H16N2O10S B404723 2-{4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)benzenesulfonyl]phenyl}-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B404723.png)
2-{4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)benzenesulfonyl]phenyl}-1,3-dioxoisoindole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide is a complex organic compound known for its unique chemical structure and properties This compound features a sulfonyl group linked to two N(p-phenylene) units, each of which is further connected to a 4’-(carboxy)phtalimide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of N(p-phenylene)-4’-(carboxy)phtalimide: This intermediate can be synthesized by reacting p-phenylenediamine with phthalic anhydride under acidic conditions to form the phtalimide derivative.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability.
Substitution: Functionalized aromatic compounds with diverse chemical properties.
科学研究应用
Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism by which Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic processes, leading to its observed effects.
相似化合物的比较
Similar Compounds
Sulfonyl-bis-N(p-phenylene)-4’-(methyl)phtalimide: Similar structure but with a methyl group instead of a carboxy group.
Sulfonyl-bis-N(p-phenylene)-4’-(hydroxy)phtalimide: Contains a hydroxy group, leading to different chemical reactivity.
Uniqueness
Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide is unique due to the presence of the carboxy group, which imparts distinct chemical properties and potential applications. This functional group allows for further derivatization and enhances the compound’s solubility and reactivity.
属性
分子式 |
C30H16N2O10S |
|---|---|
分子量 |
596.5g/mol |
IUPAC 名称 |
2-[4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C30H16N2O10S/c33-25-21-11-1-15(29(37)38)13-23(21)27(35)31(25)17-3-7-19(8-4-17)43(41,42)20-9-5-18(6-10-20)32-26(34)22-12-2-16(30(39)40)14-24(22)28(32)36/h1-14H,(H,37,38)(H,39,40) |
InChI 键 |
JVESSQOPBQIZIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O |
规范 SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


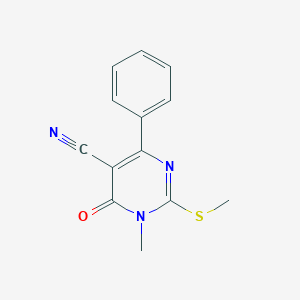
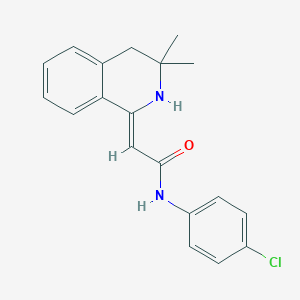
![4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B404643.png)
![2-(4-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B404644.png)

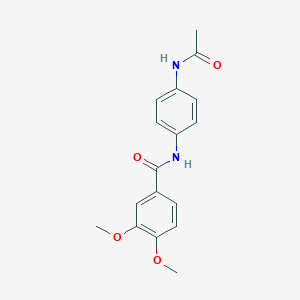

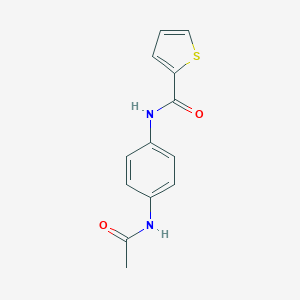
![2-(4-ethoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404651.png)
![2-(4-ETHOXYPHENYL)-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE](/img/structure/B404656.png)
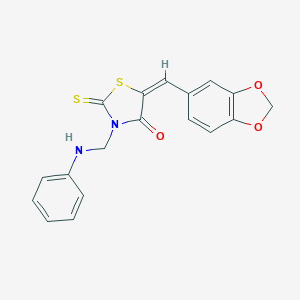
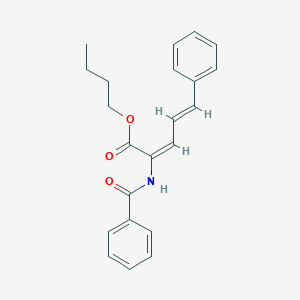
![10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl 2-(acetylamino)-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate](/img/structure/B404663.png)
![N-(4-chlorophenyl)-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B404664.png)
